Cas no 2377611-69-1 (2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester)

2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester is a versatile boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its pyridine core, coupled with the electron-withdrawing trifluoromethyl and chloro substituents, enhances reactivity and selectivity in forming carbon-carbon bonds. The pinacol ester group improves stability and handling, making it suitable for storage and use under standard conditions. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where its structural motifs are frequently employed. Its high purity and consistent performance make it a reliable building block for complex molecular architectures. Compatibility with a range of reaction conditions further underscores its utility in synthetic chemistry.
2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester structure
2377611-69-1 structure
Product name:2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester
CAS No:2377611-69-1
MF:C12H14BClF3NO2
Molecular Weight:307.504272937775
CID:5524944

2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester 化学的及び物理的性質

名前と識別子

    • 2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester
    • 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine
    • インチ: 1S/C12H14BClF3NO2/c1-10(2)11(3,4)20-13(19-10)8-6-18-9(14)5-7(8)12(15,16)17/h5-6H,1-4H3
    • InChIKey: SHHWGHPUZRQLJL-UHFFFAOYSA-N
    • SMILES: C1(Cl)=NC=C(B2OC(C)(C)C(C)(C)O2)C(C(F)(F)F)=C1

2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
A2B Chem LLC
BA00868-250mg
2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester
2377611-69-1 95%
250mg
$289.00 2023-12-31
A2B Chem LLC
BA00868-1g
2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester
2377611-69-1 95%
1g
$722.00 2023-12-31

2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester 関連文献

2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol esterに関する追加情報

Introduction to 2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester (CAS No. 2377611-69-1)

2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester, identified by the Chemical Abstracts Service Number (CAS No.) 2377611-69-1, is a highly valuable intermediate in modern pharmaceutical and agrochemical synthesis. This compound belongs to the class of boronic acid esters, which are widely recognized for their utility in Suzuki-Miyaura cross-coupling reactions—a cornerstone of contemporary organic synthesis. The presence of both chloro and trifluoromethyl substituents on the pyridine ring endows the molecule with unique electronic and steric properties, making it an attractive building block for the development of novel bioactive molecules.

The trifluoromethyl group is particularly significant in medicinal chemistry due to its ability to modulate metabolic stability, lipophilicity, and binding affinity. In drug design, trifluoromethylated compounds often exhibit enhanced pharmacokinetic profiles, which can lead to improved therapeutic efficacy and reduced side effects. Similarly, the chloro substituent can serve as a versatile handle for further functionalization via nucleophilic aromatic substitution or metal-catalyzed coupling reactions. The boronic acid pinacol ester moiety, on the other hand, ensures stability under ambient conditions while facilitating selective cross-coupling with aryl halides or triflates, thereby enabling the construction of complex heterocyclic scaffolds.

Recent advancements in synthetic methodologies have highlighted the importance of 2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester in the development of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating pyridine-based inhibitors of kinases and other enzyme families. The combination of electronic effects from the trifluoromethyl group and steric hindrance from the chloro substituent allows for precise tuning of binding interactions within protein active sites. This has led to the discovery of several lead compounds with promising preclinical activity in oncology and inflammatory diseases.

In agrochemical research, this compound has been employed to synthesize novel herbicides and fungicides. The pyridine core is a common motif in crop protection agents due to its ability to interact with biological targets in plants. By incorporating electron-withdrawing groups such as chloro and trifluoromethyl, chemists can enhance the potency and selectivity of these agrochemicals. Furthermore, the boronic acid ester functionality enables facile introduction into larger molecular frameworks through cross-coupling reactions, streamlining synthetic routes for complex agrochemical formulations.

The growing interest in green chemistry has also influenced the use of 2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester. Modern synthetic strategies emphasize atom economy and minimal waste generation, and boronic acid esters are well-suited for such approaches due to their compatibility with palladium-catalyzed cross-coupling reactions under mild conditions. This aligns with the broader goal of developing sustainable methodologies in pharmaceutical manufacturing. Researchers have explored solvent-free or water-based reaction conditions, reducing reliance on hazardous organic solvents while maintaining high yields and selectivity.

From a computational chemistry perspective, density functional theory (DFT) studies have been instrumental in understanding the reactivity of this compound. The electronic distribution around the pyridine ring, influenced by the chloro and trifluoromethyl groups, has been correlated with reaction rates in cross-coupling processes. These insights have guided the optimization of catalyst systems and reaction conditions, leading to more efficient synthetic protocols. Additionally, molecular modeling has helped predict binding affinities between this intermediate and biological targets, accelerating hit identification in drug discovery programs.

The versatility of 2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester extends beyond its role as a coupling partner. It has been utilized in flow chemistry setups, where controlled reaction conditions enhance reproducibility and scalability. Continuous flow synthesis offers advantages such as improved safety profiles by minimizing large-scale stock solutions and reducing exposure to reactive intermediates. This approach is particularly valuable when handling sensitive compounds like boronic acid esters, which can decompose under harsh conditions.

In conclusion,2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester (CAS No. 2377611-69-1) represents a critical component in synthetic organic chemistry, bridging gaps between academic research and industrial applications. Its unique structural features make it indispensable for constructing biologically relevant molecules across multiple therapeutic areas. As methodologies evolve toward greater efficiency and sustainability,this compound will continue to play a pivotal role in advancing chemical innovation.

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